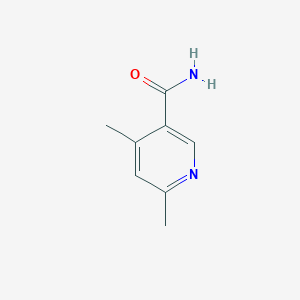

4,6-Dimethylnicotinamide

Vue d'ensemble

Description

4,6-Dimethylnicotinamide (CAS Number: 13061-58-0) is a chemical compound with a molecular weight of 150.18 .

Molecular Structure Analysis

The 4,6-dimethylnicotinamide molecule contains a total of 21 bonds. There are 11 non-H bond(s), 7 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 primary amide(s) (aromatic), and 1 Pyridine(s) .Physical And Chemical Properties Analysis

4,6-Dimethylnicotinamide is a solid substance . It has a molecular weight of 150.18 .Applications De Recherche Scientifique

- Experimental studies demonstrated antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. Notably, ND4 emerged as a promising inhibitor candidate against E. faecalis .

Antibacterial and Antibiofilm Properties

Mnk and HDAC Inhibition

Safety and Hazards

While specific safety and hazard information for 4,6-Dimethylnicotinamide is not available, related compounds such as 2-Chloro-4,6-dimethylnicotinamide are harmful if swallowed, in contact with skin, or if inhaled. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Relevant Papers There are several relevant papers on 4,6-Dimethylnicotinamide and related compounds. For instance, one paper discusses the discovery and structure-based design of 4,6-diaminonicotinamides as potent and selective IRAK4 inhibitors . Another paper discusses the design, synthesis, and evaluation of 4,6-diaminonicotinamide derivatives . These papers provide valuable insights into the properties and potential applications of 4,6-Dimethylnicotinamide.

Mécanisme D'action

Target of Action

4,6-Dimethylnicotinamide is a derivative of nicotinamide, which is a form of vitamin B3 . Nicotinamide plays a pivotal role in NAD+ synthesis, contributing to redox reactions and energy production in cells . It also influences human DNA repair and cellular stress responses . Therefore, the primary targets of 4,6-Dimethylnicotinamide are likely to be similar, involving cellular processes that rely on NAD+ and related molecules.

Mode of Action

Nicotinamide is known to influence various biochemical mechanisms, including DNA repair and cellular stress responses . It may also interact with enzymes involved in NAD+ synthesis, potentially influencing redox reactions and energy production within cells .

Biochemical Pathways

4,6-Dimethylnicotinamide, like nicotinamide, is likely involved in the NAD+ synthesis pathway . NAD+ is a crucial cofactor in redox reactions, playing a significant role in energy production and other metabolic processes . The compound may also influence other biochemical pathways related to DNA repair and cellular stress responses .

Pharmacokinetics

Nicotinamide, a structurally similar compound, shows biphasic elimination with dose-dependent changes in half-life

Result of Action

Based on the known effects of nicotinamide, it can be hypothesized that 4,6-dimethylnicotinamide might influence cellular energy production, dna repair mechanisms, and responses to cellular stress .

Propriétés

IUPAC Name |

4,6-dimethylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-5-3-6(2)10-4-7(5)8(9)11/h3-4H,1-2H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVBWVOJRHMVPTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355853 | |

| Record name | 4,6-dimethylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dimethylnicotinamide | |

CAS RN |

13061-58-0 | |

| Record name | 4,6-dimethylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

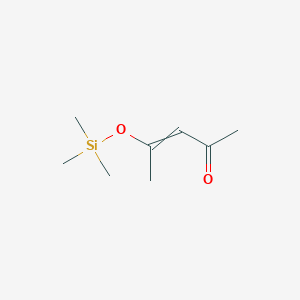

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can 4,6-dimethylnicotinamide derivatives exhibit chirality even without a traditional chiral center?

A1: Yes, certain derivatives of 4,6-dimethylnicotinamide can display axial chirality. This was observed in a study focusing on 2-alkylamino-4,6-dimethylnicotinamides. [] One specific derivative formed a conglomerate during crystallization, indicating the presence of enantiomers. [] This phenomenon highlights the importance of axial chirality in this class of compounds.

Q2: What insights into the solid-state structure of 4,6-dimethylnicotinamide derivatives can be gained from X-ray crystallography?

A2: X-ray crystallography provides crucial information about the spatial arrangement of atoms within the crystal lattice of these compounds. In the case of the conglomerate-forming 2-alkylamino-4,6-dimethylnicotinamide, analysis revealed crystallization in the monoclinic system. [] Such structural insights are essential for understanding physicochemical properties and potential applications, including chiral resolution and pharmaceutical development.

Q3: Beyond 4,6-dimethylnicotinamide itself, what other related structures have been investigated?

A3: Research has explored modifications to the core structure of 4,6-dimethylnicotinamide. One study investigated the Kost-Sagitullin rearrangement in a series of 1-Alkyl-2-(carbamoylmethyl)-4,6-dimethylpyrimidinium Iodides. [] This highlights the ongoing interest in understanding the reactivity and potential applications of compounds structurally related to 4,6-dimethylnicotinamide.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[2.2.2]oct-2-ene-2-carbonitrile](/img/structure/B79116.png)

![1H-Pyrazole-3-carboxylic acid, 4-[2-[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]diazenyl]-4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, sodium salt (1:2)](/img/structure/B79119.png)

![Cyclopenta[4,5]pyrrolo[2,3-B]pyridine, 5,6,7,8-tetrahydro](/img/structure/B79126.png)